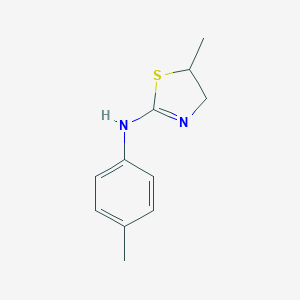

5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Description

5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine (molecular formula: C₁₃H₁₈N₂S) is a substituted 4,5-dihydrothiazole derivative characterized by a partially saturated thiazole ring with a methyl group at position 5 and a para-methylphenyl substituent on the amine moiety. Its structural features include a planar thiazole ring system, which may influence electronic properties and intermolecular interactions .

Properties

IUPAC Name |

5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-8-3-5-10(6-4-8)13-11-12-7-9(2)14-11/h3-6,9H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYUFMHJLUCTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(S1)NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzylamine with 2-bromo-3-methylthiophene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research has indicated that thiazole derivatives, including 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of thiazole compounds, noting that modifications can enhance their efficacy against various cancer cell lines. For instance, compounds with similar structures have shown potent inhibitory effects on multiple tyrosine kinases involved in cancer progression .

2. Antimicrobial Properties

The compound has also been tested for its antimicrobial activity. Thiazole derivatives are known for their broad-spectrum antimicrobial effects against bacteria and fungi. In particular, studies have demonstrated that certain thiazole analogues possess strong antifungal activity against strains such as Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

3. Anti-inflammatory Effects

Emerging evidence suggests that thiazole derivatives may have anti-inflammatory properties. These compounds can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Agricultural Applications

1. Herbicidal Activity

Thiazole derivatives have been explored for their herbicidal properties. The structural features of this compound contribute to its effectiveness in inhibiting weed growth without harming crops. Research indicates that similar compounds have shown significant herbicidal activity against various weed species .

Material Science Applications

1. Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used in synthesizing functional materials with specific properties. For instance, thiazole-based polymers are being investigated for their electrical conductivity and thermal stability, which could lead to advancements in electronic materials and devices .

Case Studies

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or enzymes in microbial cells. The compound’s thiazole ring can interact with various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Biological Activity

5-Methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial and antifungal properties, as well as its implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 206.31 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂S |

| Molecular Weight | 206.31 g/mol |

| SMILES | CC1CN=C(S1)NC2=CC=CC(=C2)C |

| InChI | InChI=1S/C11H14N2S/c1-8... |

Antibacterial Activity

Research has demonstrated that compounds containing thiazole moieties exhibit significant antibacterial properties. For instance, various derivatives of thiazole have been synthesized and tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

In a study evaluating the antibacterial activity of thiazole derivatives, the synthesized compounds were screened using the cup plate method at a concentration of 1 μg/mL in DMF. The results indicated that certain derivatives exhibited notable antibacterial effects, suggesting that the thiazole ring enhances antimicrobial activity .

Antifungal Activity

The antifungal potential of thiazole derivatives has also been explored. In vitro studies have shown that compounds similar to this compound can inhibit fungal growth against strains such as Aspergillus niger and Candida albicans. The minimal inhibitory concentration (MIC) values were determined to assess their effectiveness .

Case Studies and Research Findings

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A study published in the Arabian Journal of Chemistry synthesized various thiazole derivatives and evaluated their biological activities. The results indicated that certain derivatives demonstrated significant antibacterial and antifungal activities compared to standard drugs .

Case Study 2: Structure-Activity Relationship (SAR)

An analysis of the structure-activity relationship (SAR) revealed that modifications on the phenyl ring significantly influence biological activity. For example, the presence of electron-donating groups at specific positions on the phenyl ring was associated with enhanced cytotoxicity against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.